molecular formula C20H17ClN2O3S B2453204 N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 694472-68-9

N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2453204
CAS No.: 694472-68-9
M. Wt: 400.88
InChI Key: ALNAQALGCPGXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a chemical compound with the molecular formula C20H17ClN2O3S It is known for its unique structure, which includes a chlorophenyl group and a methylphenylsulfonylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves the reaction of 4-chlorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the intermediate 4-chlorophenyl-4-methylbenzenesulfonate. This intermediate is then reacted with 3-aminobenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenylsulfonylamino groups.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-14-5-11-19(12-6-14)27(25,26)23-18-4-2-3-15(13-18)20(24)22-17-9-7-16(21)8-10-17/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNAQALGCPGXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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